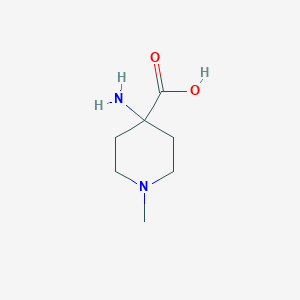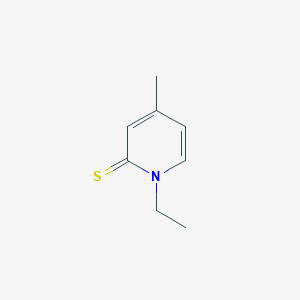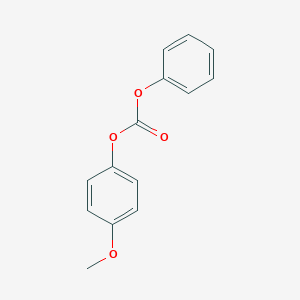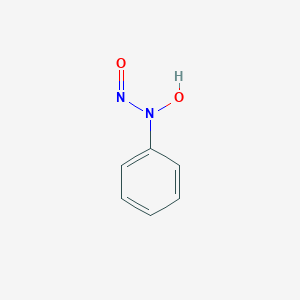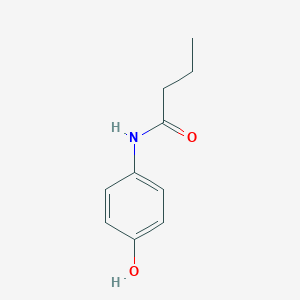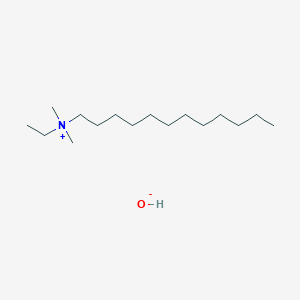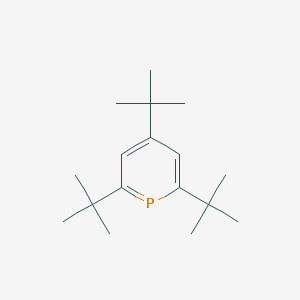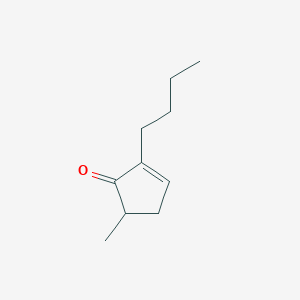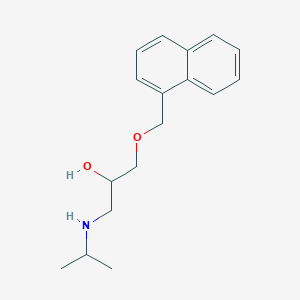
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate the mechanism of action and physiological effects of different signaling pathways.
Mecanismo De Acción
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- works by inhibiting the activity of the protein Rac1, which is a member of the Rho GTPase family. Rac1 plays a key role in regulating cell migration, invasion, and adhesion. By inhibiting Rac1, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- can block these processes and prevent cancer cells from spreading.
Efectos Bioquímicos Y Fisiológicos
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and survival of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to regulate the activity of various signaling pathways, including the Akt pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-. One area of interest is the development of new inhibitors that target other members of the Rho GTPase family. Another area of interest is the development of new therapies that use 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- or other inhibitors to treat cancer and other diseases. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- and other small molecule inhibitors.
Métodos De Síntesis
The synthesis of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- involves a series of chemical reactions. The starting material is 1-naphthol, which is reacted with 1-bromo-3-chloropropane to form 1-(1-naphthyl)-3-chloropropane. This intermediate is then reacted with isopropylamine to form 1-(isopropylamino)-3-(1-naphthyl)-propane. Finally, this compound is reacted with sodium hydride and 1-bromo-2-methoxyethane to form 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-.
Aplicaciones Científicas De Investigación
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been used in various scientific studies to investigate the role of different signaling pathways in various physiological processes. For example, it has been used to study the role of the Rho GTPase pathway in cancer cell migration and invasion. It has also been used to study the role of the Akt pathway in regulating cell growth and survival.
Propiedades
Número CAS |
19343-21-6 |
|---|---|
Nombre del producto |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- |
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
1-(naphthalen-1-ylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-10-16(19)12-20-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
Clave InChI |
CGWQTISTAGCHPU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
SMILES canónico |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



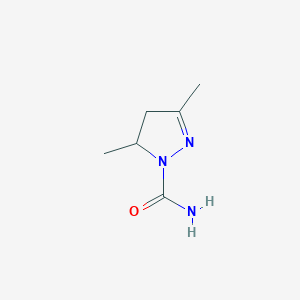
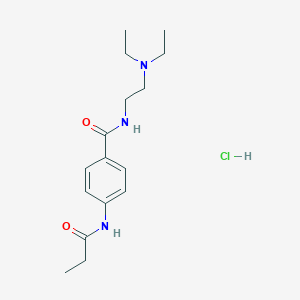
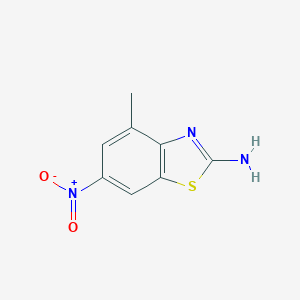
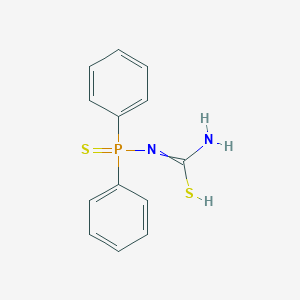
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
